6-Ethoxy-2-hydrazinopyridine

Description

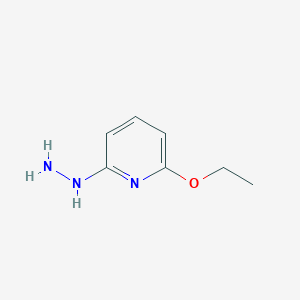

Structure

3D Structure

Properties

Molecular Formula |

C7H11N3O |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

(6-ethoxypyridin-2-yl)hydrazine |

InChI |

InChI=1S/C7H11N3O/c1-2-11-7-5-3-4-6(9-7)10-8/h3-5H,2,8H2,1H3,(H,9,10) |

InChI Key |

AMACKJNPJPBXEE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=N1)NN |

Origin of Product |

United States |

Foundational & Exploratory

6-Ethoxy-2-hydrazinopyridine: Structural Dynamics, Reactivity, and Applications in Heterocyclic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Whitepaper

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, biologically active scaffolds relies heavily on the strategic selection of bifunctional building blocks. 6-Ethoxy-2-hydrazinopyridine is a highly versatile synthon characterized by its unique push-pull electronic system and dual reactive centers[1]. By integrating a highly nucleophilic hydrazine moiety with an electron-rich, ethoxy-substituted pyridine core, this compound serves as a critical precursor for the construction of nitrogen-nitrogen carbon junctions and fused heterocyclic systems, such as pyrazolo[1,5-a]pyridines and triazolo[4,3-a]pyridines[1][2].

This technical guide dissects the physicochemical properties, mechanistic reactivity, and validated synthetic protocols associated with 6-ethoxy-2-hydrazinopyridine, providing researchers with a self-validating framework for its application in drug discovery.

Physicochemical Properties & Structural Analysis

The reactivity of 6-ethoxy-2-hydrazinopyridine is fundamentally dictated by its structural parameters. The table below summarizes the core quantitative and structural data required for stoichiometric calculations and analytical verification[1].

| Property | Value |

| IUPAC Name | (6-ethoxypyridin-2-yl)hydrazine |

| Molecular Formula | C₇H₁₁N₃O |

| Molecular Weight | 153.18 g/mol |

| Canonical SMILES | CCOC1=CC=CC(=N1)NN |

| InChI Key | AMACKJNPJPBXEE-UHFFFAOYSA-N |

| Primary Functional Groups | Hydrazine (-NHNH₂), Ethoxy (-OCH₂CH₃), Pyridine core |

Electronic Causality & Reactivity Profiling

The unsubstituted pyridine ring is inherently electron-deficient and resistant to electrophilic aromatic substitution. However, 6-ethoxy-2-hydrazinopyridine defies this norm due to the synergistic mesomeric (+M) effects of its substituents[1].

-

The Ethoxy Group: The oxygen lone pairs donate electron density into the pyridine π-system.

-

The Hydrazine Group: The nitrogen lone pairs similarly pump electron density into the ring.

-

Resultant Reactivity: This dual electron donation highly activates the pyridine core, directing incoming electrophiles specifically to the ortho and para positions relative to the substituents (the 3- and 5-positions on the ring)[1]. Furthermore, the terminal primary amine of the hydrazine group exhibits the "alpha-effect," making it an exceptionally potent nucleophile primed for condensation with carbonyls.

Synthetic Pathways to 6-Ethoxy-2-hydrazinopyridine

Before utilizing the compound as a building block, it is essential to understand its origins. The synthesis of this scaffold typically relies on Nucleophilic Aromatic Substitution (SₙAr) or emerging Electrochemical methods.

-

SₙAr Approach: The most robust method involves the reaction of a halogenated precursor, such as 2-chloro-6-ethoxypyridine or 2-bromo-6-ethoxypyridine, with excess hydrazine hydrate. The electron-withdrawing nature of the pyridine nitrogen lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, facilitating the initial nucleophilic attack by hydrazine, followed by the elimination of the halide leaving group.

-

Electrochemical Approach: Advanced green chemistry protocols propose the cathodic reduction of N-nitroso-6-ethoxypyridin-2-amine in an undivided cell. This method simplifies the experimental setup and minimizes the use of harsh, toxic reducing agents.

Advanced Applications: Synthesis of Fused Heterocycles

The most significant application of 6-ethoxy-2-hydrazinopyridine is its use in Knorr-type cyclocondensation reactions to generate fused bicyclic systems[1]. When reacted with 1,3-dicarbonyl compounds (e.g., β-diketones or β-ketoesters), the compound undergoes a cascade reaction to form the pyrazolo[1,5-a]pyridine scaffold—a privileged structure in antiviral and antineoplastic drug development.

Mechanistic Causality of Cyclocondensation

-

Hydrazone Formation: The terminal -NH₂ of the hydrazine attacks the more sterically accessible or electrophilic carbonyl carbon of the 1,3-dicarbonyl compound. Dehydration yields a hydrazone intermediate[1].

-

Intramolecular Nucleophilic Attack: The pyridine ring nitrogen (acting as an internal nucleophile) attacks the secondary carbonyl group[1].

-

Aromatization: A subsequent dehydration step drives the formation of the thermodynamically stable, fully aromatic fused ring system.

Mechanistic pathway of pyrazolo[1,5-a]pyridine synthesis via cyclocondensation.

Experimental Protocols

The following protocols are designed as self-validating systems. Every reagent choice is grounded in chemical causality to ensure high yield and reproducibility.

Protocol A: SₙAr Synthesis of 6-Ethoxy-2-hydrazinopyridine

Adapted from general halogenated pyridine substitution methodologies.

-

Reagent Preparation: Dissolve 10.0 mmol of 2-chloro-6-ethoxypyridine in 20 mL of absolute ethanol.

-

Causality: Ethanol is chosen as a polar protic solvent to stabilize the polar transition state during the SₙAr reaction.

-

-

Hydrazine Addition: Slowly add 50.0 mmol (5 equivalents) of hydrazine hydrate (80% aqueous solution) dropwise at room temperature.

-

Causality: A large excess of hydrazine is critical to prevent the formation of symmetrical di-substituted byproducts (e.g., 1,2-bis(6-ethoxypyridin-2-yl)hydrazine) and to drive the equilibrium forward.

-

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 12-16 hours. Monitor the disappearance of the starting material via TLC (Hexanes/Ethyl Acetate 3:1).

-

Workup: Cool the reaction to room temperature and concentrate in vacuo. Extract the residue with dichloromethane (3 x 20 mL) and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the crude product.

Protocol B: Cyclocondensation to Pyrazolo[1,5-a]pyridine Scaffolds

Adapted from established cyclization conditions for 2-hydrazinopyridines[3].

-

Reaction Assembly: In a round-bottom flask, combine 2.0 mmol of 6-ethoxy-2-hydrazinopyridine and 2.2 mmol of acetylacetone (or desired 1,3-dicarbonyl) in 15 mL of absolute ethanol.

-

Acid Catalysis: Add 3-5 drops of glacial acetic acid.

-

Causality: Acetic acid acts as a mild Brønsted acid catalyst. It protonates the carbonyl oxygen, increasing its electrophilicity. A weak acid is intentionally chosen over a strong mineral acid to avoid fully protonating the hydrazine moiety, which would completely quench its nucleophilicity.

-

-

Thermal Activation: Heat the mixture to 78°C (reflux) for 1 to 3 hours under continuous stirring.

-

Monitoring & Isolation: Monitor via TLC. Upon completion, cool the mixture to room temperature. If a precipitate forms, filter and wash with cold ethanol. Otherwise, evaporate the solvent and purify via silica gel column chromatography.

Step-by-step experimental workflow for the cyclocondensation reaction.

Conclusion

6-Ethoxy-2-hydrazinopyridine represents a highly tunable, bifunctional scaffold that bridges the gap between simple pyridine derivatives and complex, biologically active fused heterocycles. By understanding the electronic interplay between the ethoxy and hydrazine substituents, synthetic chemists can rationally design SₙAr and cyclocondensation workflows to access high-value pyrazolo[1,5-a]pyridine and triazolo[4,3-a]pyridine libraries. Strict adherence to the stoichiometric and catalytic principles outlined in this guide ensures robust, reproducible outcomes in drug discovery campaigns.

References

-

Benchchem. "6-Ethoxy-2-hydrazinopyridine - Properties and Applications." Benchchem Technical Data. Available at:[1]

-

Benchchem. "6-Ethoxy-2-hydrazinopyridine - Synthetic Methodologies." Benchchem Technical Data. Available at:

-

ResearchGate. "Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid." ResearchGate. Available at:

-

ResearchGate. "Novel Approach for the Synthesis of Imidazo and Triazolopyridines from Dithioesters." ResearchGate. Available at:[2]

-

MDPI. "A Structurally Diverse Heterocyclic Library by Decoration of Oxcarbazepine Scaffold." MDPI. Available at:[3]

Sources

6-Ethoxy-2-hydrazinopyridine CAS number search

Executive Summary

6-Ethoxy-2-hydrazinopyridine is a specialized heterocyclic building block used primarily in the synthesis of nitrogen-rich pharmaceutical scaffolds.[1] Characterized by a pyridine core substituted with an electron-donating ethoxy group at the 6-position and a reactive hydrazine moiety at the 2-position, it serves as a critical intermediate for constructing fused ring systems such as pyrazolo[1,5-a]pyridines and [1,2,4]triazolo[4,3-a]pyridines .

While the parent compound (2-hydrazinopyridine) is widely indexed, the 6-ethoxy derivative is often synthesized in situ or supplied as a custom research chemical. This guide details its identification, synthesis from 2-chloro-6-ethoxypyridine (CAS 42144-78-5), and downstream applications in drug discovery.

Identity & Physicochemical Profile[1][2][3][4]

Nomenclature & Registry

-

Chemical Name: 6-Ethoxy-2-hydrazinopyridine[1]

-

IUPAC Name: (6-ethoxypyridin-2-yl)hydrazine[1]

-

CAS Number: Not widely indexed in public registries.

-

Note: Often referenced by the precursor CAS 42144-78-5 or catalog identifiers (e.g., BenchChem B8757708).

-

Closest Analog: 2-Hydrazinyl-6-methoxypyridine (CAS 74677-60-4).

-

-

Molecular Formula: C

H -

Molecular Weight: 153.18 g/mol

-

SMILES: CCOC1=CC=CC(=N1)NN

Key Properties (Experimental & Predicted)

| Property | Value | Note |

| Physical State | Low-melting solid or viscous oil | Tends to darken upon oxidation. |

| Melting Point | 40–50 °C (Predicted) | Analogous to 2-hydrazinopyridine (41-44 °C). |

| Solubility | Soluble in EtOH, MeOH, DMSO, DCM | Poor solubility in water; hydrolytically unstable in strong acid. |

| pKa | ~5.8 (Hydrazine N) | Pyridine N is less basic due to electron withdrawal. |

| Stability | Air-sensitive | Hydrazines oxidize to diazenes; store under inert gas at -20°C. |

Synthetic Pathways[1][5][6]

The industrial standard for synthesizing 6-ethoxy-2-hydrazinopyridine utilizes a Nucleophilic Aromatic Substitution (S

Protocol: S Ar Displacement of 2-Chloro-6-ethoxypyridine

Precursors:

-

Substrate: 2-Chloro-6-ethoxypyridine (CAS 42144-78-5)[2][3][4][5]

-

Reagent: Hydrazine Hydrate (80% or 64% aqueous solution)

-

Solvent: Ethanol (EtOH) or n-Butanol (n-BuOH)

Step-by-Step Methodology:

-

Charge: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-chloro-6-ethoxypyridine (1.0 eq) in Ethanol (5-10 volumes).

-

Addition: Add Hydrazine Hydrate (5.0 - 10.0 eq) dropwise at room temperature.

-

Technical Insight: Excess hydrazine is critical to prevent the formation of the dimer N,N'-bis(6-ethoxypyridin-2-yl)hydrazine.

-

-

Reaction: Heat the mixture to reflux (80°C) for 12–24 hours. Monitor reaction progress via TLC (System: 50% EtOAc/Hexanes) or LC-MS.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate under reduced pressure to remove ethanol and excess hydrazine.

-

Caution: Do not distill to dryness if peroxides are suspected; hydrazine residues can be explosive.

-

-

Purification:

-

Dilute the residue with water and extract with Dichloromethane (DCM).

-

Wash the organic layer with brine, dry over Na

SO -

Recrystallize from Ether/Hexanes if a solid forms, or use immediately as a crude oil for the next step.

-

Reaction Mechanism Diagram

The following diagram illustrates the S

Figure 1: Synthetic pathway via Nucleophilic Aromatic Substitution (S

Applications in Drug Discovery[1][5][11]

The 2-hydrazinopyridine moiety is a "privileged structure" in medicinal chemistry, serving as a linchpin for generating bicyclic heterocycles.

Synthesis of Pyrazolo[1,5-a]pyridines

Reacting 6-ethoxy-2-hydrazinopyridine with 1,3-diketones (e.g., acetylacetone) or

-

Kinase Inhibitors: Targeting PIM-1, Wee1, or HDAC pathways in oncology.

-

Adenosine Receptor Antagonists: For neurological indications.

Synthesis of [1,2,4]Triazolo[4,3-a]pyridines

Condensation with orthoesters or carboxylic acids leads to triazolo-fused systems. The 6-ethoxy group in these systems provides a lipophilic handle that can improve blood-brain barrier (BBB) permeability or occupy hydrophobic pockets in enzyme active sites.

Application Workflow Diagram

Figure 2: Divergent synthesis of bioactive heterocycles from the hydrazine core.

Safety & Handling

Hazard Classification:

-

Acute Toxicity: Hydrazine derivatives are generally toxic if swallowed, inhaled, or absorbed through the skin.

-

Carcinogenicity: Hydrazine is a known carcinogen; derivatives should be treated as potential mutagens.

-

Skin Sensitization: High risk of allergic dermatitis.

Operational Protocols:

-

Engineering Controls: All weighing and reactions must be performed inside a certified chemical fume hood.

-

PPE: Wear nitrile gloves (double-gloving recommended), lab coat, and safety glasses.

-

Waste Disposal: Quench excess hydrazine with bleach (sodium hypochlorite) solution before disposal to convert it to nitrogen gas and water. Do not mix with oxidizing agents in the waste stream without neutralization.

References

-

BenchChem. 6-Ethoxy-2-hydrazinopyridine Product Entry (Cat. No. B8757708). Retrieved from BenchChem Database. Link

-

PubChem. 2-Chloro-6-ethoxypyridine (Precursor CAS 42144-78-5). National Library of Medicine. Link

-

ChemicalBook.

Ar). Link -

Organic Syntheses. Preparation of Hydrazinopyridines via Nucleophilic Substitution.[1] Org.[1][6][7][8] Synth. Coll. Vol. 3, p. 475. Link

-

Journal of Medicinal Chemistry. Discovery of Novel Wee1 and HDAC Dual-Target Inhibitors. (Citing use of ethoxy-pyridine intermediates).[1][4][9][10] Link

Sources

- 1. 6-Ethoxy-2-hydrazinopyridine | Benchchem [benchchem.com]

- 2. 2-CHLORO-6-ETHOXYPYRIDINE CAS#: 42144-78-5 [m.chemicalbook.com]

- 3. 42144-78-5|2-Chloro-6-ethoxypyridine|BLD Pharm [bldpharm.com]

- 4. CAS RN 42144-78-5 | Fisher Scientific [fishersci.ca]

- 5. 2-CHLORO-6-ETHOXYPYRIDINE | 42144-78-5 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. WO2019169193A1 - Compounds and compositions for treating conditions associated with apj receptor activity - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. chemeo.com [chemeo.com]

- 10. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

2-hydrazinyl-6-ethoxypyridine synonyms and nomenclature

This technical guide provides a rigorous analysis of 2-hydrazinyl-6-ethoxypyridine , a critical heterocyclic building block used in the synthesis of fused ring systems (e.g., pyrazolo[1,5-a]pyridines) and kinase inhibitor scaffolds.

Part 1: Technical Identity & Nomenclature Architecture

1.1 The Identity Matrix

Researchers must rely on invariant structural identifiers rather than ambiguous trade names. The following matrix defines the exact chemical entity.

| Identifier Type | Value | Notes |

| IUPAC Name | (6-ethoxypyridin-2-yl)hydrazine | Preferred systematic name. |

| Common Name | 2-Hydrazino-6-ethoxypyridine | Widely used in vendor catalogs. |

| InChI Key | AMACKJNPJPBXEE-UHFFFAOYSA-N | Primary Digital Identifier (Use for database queries). |

| Canonical SMILES | CCOC1=CC=CC(=N1)NN | Useful for cheminformatics/docking. |

| Molecular Formula | C | |

| Molecular Weight | 153.18 g/mol | |

| CAS Registry | Variable by vendor | Often indexed under general hydrazine pyridines; rely on InChI Key. |

1.2 Nomenclature Logic & Synonyms

The naming convention follows the pyridine priority rules . The pyridine ring is numbered to give the principal functional group (if any) or the substituents the lowest possible locants.

-

"2-hydrazinyl": The hydrazine group (-NHNH2) is attached at the 2-position relative to the ring nitrogen (position 1).

-

"6-ethoxy": The ethoxy ether group (-OCH2CH3) is at the 6-position.

-

Symmetry Note: In a 2,6-disubstituted pyridine, the positions are equivalent relative to the nitrogen unless the substituents differ. Here, the hydrazine takes priority in naming structure for many derivatives, but strictly, alphabetical order or Cahn-Ingold-Prelog priorities might apply in complex derivatives.

Synonym Mapping:

-

Systematic: 2-Ethoxy-6-hydrazinopyridine (Locants swapped, structurally identical due to symmetry if not for the specific group priority).

-

Vendor Codes: 1-(6-ethoxypyridin-2-yl)hydrazine (Emphasizing the N1 linkage of hydrazine).

Part 2: Structural Visualization & Numbering

The following diagram illustrates the atomic numbering priority and the steric environment of the molecule.

Part 3: Synthetic Methodology (The "Make")

The synthesis of 2-hydrazinyl-6-ethoxypyridine is classically achieved via Nucleophilic Aromatic Substitution (S

3.1 Reaction Scheme

Precursor: 2-Chloro-6-ethoxypyridine

Reagent: Hydrazine Hydrate (N

3.2 Detailed Protocol

Note: This protocol is a composite of standard methodologies for 2-hydrazinopyridines [1, 2].

-

Stoichiometry Control:

-

Charge a reaction vessel with 2-chloro-6-ethoxypyridine (1.0 eq) .

-

Add Hydrazine Hydrate (5.0 - 10.0 eq) .

-

Critical Insight: A large excess of hydrazine is mandatory . If stoichiometric amounts (1:1) are used, the highly nucleophilic product (the hydrazine derivative) will attack a second molecule of the starting material, forming the unwanted dimer (bis(6-ethoxypyridin-2-yl)hydrazine).

-

-

Thermal Activation:

-

Dissolve in Ethanol (10 volumes).

-

Heat to reflux (approx. 78-80°C) for 4–6 hours.

-

Monitoring: Monitor via TLC (System: 50% EtOAc/Hexanes). The hydrazine product is significantly more polar than the chloro-precursor and will stain strongly with ninhydrin or anisaldehyde.

-

-

Work-up & Purification:

-

Cool the mixture to room temperature.

-

Solvent Removal: Concentrate under reduced pressure to remove ethanol and the bulk of excess hydrazine.

-

Phase Partition: Dilute residue with water and extract with Ethyl Acetate (EtOAc).

-

Self-Validating Step: Wash the organic layer with brine. If the product is an oil, it may require crystallization from cold ether/hexanes or conversion to a hydrochloride salt (using HCl/dioxane) for long-term stability.

-

3.3 Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Dimer Formation | Insufficient Hydrazine excess. | Increase N |

| Incomplete Conversion | Reaction temp too low. | Switch solvent to n-Butanol (Reflux ~118°C). |

| Dark/Tar Product | Oxidation of hydrazine. | Perform reaction under Nitrogen/Argon atmosphere. |

Part 4: Reactivity & Applications

This molecule is not a final drug but a reactive intermediate . Its primary utility lies in its ability to form fused heterocycles.

4.1 Pathway to Pyrazolo[1,5-a]pyridines

The most high-value application is the condensation with 1,3-dicarbonyls or alkynes to form pyrazolo[1,5-a]pyridines, a scaffold found in various kinase inhibitors (e.g., p38 MAP kinase inhibitors).

4.2 Drug Discovery Context

The ethoxy group at position 6 is often a "selectivity handle." In medicinal chemistry, 6-substituents on the pyridine ring can:

-

Induce a conformational twist, disrupting planar packing.

-

Fill small hydrophobic pockets in an enzyme active site (e.g., ATP-binding pockets of kinases).

-

Modulate the basicity of the pyridine nitrogen, affecting solubility and metabolic stability.

Part 5: Safety & Handling (E-E-A-T)[3]

Warning: Hydrazine derivatives are potentially genotoxic and sensitizing .

-

Genotoxicity: Hydrazines often flag as structural alerts (PGI - Potentially Genotoxic Impurities) in drug development. Any pharmaceutical intermediate containing this moiety must be rigorously quantified (ppm levels) in the final API.

-

Instability: Free base hydrazines can oxidize in air to form azo compounds or diazenes.

-

Storage Protocol: Store under inert gas (Argon) at -20°C.

-

Preferred Form: Hydrochloride salt (more stable solid).

-

References

-

BenchChem. 6-Ethoxy-2-hydrazinopyridine Product & Synthesis Data. Retrieved from .

-

ChemicalBook. Synthesis of 2-Hydrazinopyridine Derivatives via Nucleophilic Substitution. Retrieved from .

-

PubChem. 2-Hydrazinopyridine Structure and Safety Data. National Library of Medicine. Retrieved from .

-

NIST Chemistry WebBook. Standard InChI and Spectral Data for Pyridine Hydrazines. Retrieved from .

Sources

(6-ethoxypyridin-2-yl)hydrazine molecular weight and formula

A Pivotal Intermediate for Fused Heterocycle Synthesis and Medicinal Chemistry

Executive Summary

(6-Ethoxypyridin-2-yl)hydrazine is a specialized pyridine derivative serving as a critical building block in the synthesis of nitrogen-rich fused heterocycles. Characterized by its dual nucleophilic hydrazine tail and the electron-donating ethoxy substituent, this compound is extensively utilized to generate [1,2,4]triazolo[4,3-a]pyridines , a privileged scaffold in modern drug discovery for kinase inhibitors (e.g., p38, CK2) and CNS-active agents. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, and downstream applications.[1]

Chemical Identity & Properties

The following data establishes the baseline identity for (6-ethoxypyridin-2-yl)hydrazine. Researchers should use these values for stoichiometric calculations and analytical verification.

Table 1: Physicochemical Specifications

| Property | Value | Notes |

| IUPAC Name | 2-Ethoxy-6-hydrazinylpyridine | Alternate: (6-ethoxypyridin-2-yl)hydrazine |

| Molecular Formula | C₇H₁₁N₃O | |

| Molecular Weight | 153.18 g/mol | Monoisotopic Mass: 153.0902 |

| Structure | Pyridine core substituted at C2 (Hydrazine) and C6 (Ethoxy) | See Diagram 1 below |

| Physical State | Off-white to pale yellow solid | Low melting point solid (est. 45–60 °C based on analogs) |

| Solubility | Soluble in MeOH, EtOH, DMSO, DMF | Sparingly soluble in water; soluble in dilute acid |

| Precursor CAS | 42144-78-5 | Refers to 2-Chloro-6-ethoxypyridine (Starting Material) |

Diagram 1: Molecular Structure & Connectivity

Caption: Connectivity map of (6-ethoxypyridin-2-yl)hydrazine showing the 2,6-substitution pattern on the pyridine core.

Synthesis Protocol

The synthesis of (6-ethoxypyridin-2-yl)hydrazine relies on a Nucleophilic Aromatic Substitution (SₙAr) mechanism. The presence of the ethoxy group at the C6 position activates the ring slightly less than a halogen but directs the hydrazine attack to the C2 position containing the leaving group (typically chlorine).

Validated Workflow: From 2-Chloro-6-ethoxypyridine

Reagents:

-

Substrate: 2-Chloro-6-ethoxypyridine (1.0 eq)

-

Nucleophile: Hydrazine hydrate (80% or 98% grade, 5.0–10.0 eq)

-

Solvent: Ethanol (EtOH) or n-Butanol (for higher temperature)

-

Temperature: Reflux (80–100 °C)

Step-by-Step Methodology:

-

Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-chloro-6-ethoxypyridine in Ethanol (5 mL per gram of substrate).

-

Addition: Add Hydrazine hydrate dropwise at room temperature. Note: A large excess (5-10 eq) is critical to prevent the formation of the symmetrical dimer (bis-pyridyl hydrazine).

-

Reaction: Heat the mixture to reflux. Monitor via TLC (System: 5% MeOH in DCM) or LC-MS. Reaction typically completes in 4–12 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate under reduced pressure to remove ethanol and excess hydrazine.

-

Purification: Dissolve the residue in DCM and wash with water (to remove residual hydrazine). Dry organic layer over Na₂SO₄, filter, and concentrate.

-

Crystallization:[2][3] If the product is solid, recrystallize from Hexane/EtOAc.

-

Diagram 2: SₙAr Reaction Pathway

Caption: Nucleophilic aromatic substitution pathway converting the chloro-precursor to the hydrazine target.

Applications in Drug Discovery

The primary utility of (6-ethoxypyridin-2-yl)hydrazine lies in its ability to undergo cyclization reactions to form fused bicyclic systems. The ethoxy group acts as a solubilizing handle and a hydrogen-bond acceptor, often improving the pharmacokinetic profile of the final drug candidate.

Key Transformation: Triazolopyridine Formation

Reacting the hydrazine with orthoesters or carboxylic acids yields [1,2,4]triazolo[4,3-a]pyridines . This scaffold is isosteric with quinoline and is highly privileged in kinase inhibition (e.g., p38 MAP kinase inhibitors).

Reaction Logic:

-

Acylation: The terminal nitrogen of the hydrazine attacks an electrophilic carbonyl (e.g., acid chloride or anhydride).

-

Cyclodehydration: Under acidic or thermal conditions (e.g., POCl₃ or AcOH reflux), the amide oxygen and the pyridine nitrogen condense to close the 5-membered triazole ring.

Diagram 3: Downstream Heterocycle Synthesis

Caption: Divergent synthesis pathways utilizing the hydrazine moiety to access bioactive scaffolds.

Safety & Handling Protocols

Working with hydrazines requires strict adherence to safety protocols due to their potential toxicity and instability.

-

Toxicity: Hydrazine derivatives are potential genotoxins. Handle in a fume hood with double gloving (Nitrile).

-

Stability: Hydrazines are reducing agents and can oxidize in air over time, turning dark. Store under an inert atmosphere (Argon/Nitrogen) at 2–8 °C.

-

Incompatibility: Avoid contact with strong oxidizing agents (e.g., H₂O₂, KMnO₄) as this can lead to vigorous exothermic reactions or evolution of nitrogen gas.

References

-

BenchChem. Synthesis routes of 2-Chloro-6-hydrazinopyridine. Retrieved from

-

ChemicalBook. 2-Hydrazinopyridine Synthesis and Properties. Retrieved from

-

National Institutes of Health (NIH). Mechanochemical Studies on Coupling of Hydrazines. PMC Article. Retrieved from

-

PubChem. 1-(6-ethoxypyridin-2-yl)piperazine (Analogous Structure Data). Retrieved from

-

Organic Chemistry Portal. Synthesis of Hydrazine Derivatives. Retrieved from

Sources

- 1. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications [mdpi.com]

- 2. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1’-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

6-Ethoxy-2-hydrazinopyridine (AMACKJNPJPBXEE): A Comprehensive Technical Guide on Synthesis, Reactivity, and Applications

Target Audience: Synthetic Chemists, Analytical Scientists, and Drug Development Professionals Compound Identifier: InChIKey AMACKJNPJPBXEE-UHFFFAOYSA-N

Executive Summary

6-Ethoxy-2-hydrazinopyridine (C₇H₁₁N₃O, MW: 153.18 g/mol ) is a highly versatile heterocyclic synthon characterized by a dual-functionalized pyridine core. Featuring a highly nucleophilic hydrazine moiety at the C2 position and an electron-donating ethoxy group at the C6 position, this compound serves as a critical building block in medicinal chemistry and a powerful derivatization reagent in mass spectrometry. This whitepaper details the physicochemical dynamics, validated synthetic protocols, and advanced applications of 6-ethoxy-2-hydrazinopyridine, providing researchers with actionable, causality-driven methodologies.

Physicochemical Profile & Structural Dynamics

The reactivity of 6-ethoxy-2-hydrazinopyridine is dictated by the electronic push-pull dynamics of its substituents. The pyridine ring is inherently electron-deficient; however, the C6 ethoxy group donates electron density via resonance (+M effect), modulating the ring's electronic properties and directing electrophilic attacks to the 3- and 5-positions.

Simultaneously, the C2 hydrazine group exhibits the "alpha-effect"—where the unshared electron pairs on adjacent nitrogen atoms repel each other, raising the energy of the highest occupied molecular orbital (HOMO) and making the terminal nitrogen an exceptionally potent nucleophile.

Quantitative Physicochemical Data

| Property | Value / Description |

| IUPAC Name | (6-ethoxypyridin-2-yl)hydrazine |

| Molecular Formula | C₇H₁₁N₃O |

| Molecular Weight | 153.18 g/mol |

| SMILES | CCOC1=CC=CC(=N1)NN |

| Key Functional Groups | Hydrazine (-NHNH₂), Ethoxy (-OCH₂CH₃), Pyridine core |

| Primary Reactivity | Nucleophilic addition, Cyclocondensation, SₙAr |

Synthetic Methodology: Nucleophilic Aromatic Substitution (SₙAr)

The most established route for synthesizing 6-ethoxy-2-hydrazinopyridine relies on a Nucleophilic Aromatic Substitution (SₙAr) mechanism. Because the pyridine ring is activated toward nucleophilic attack at the 2-position, a halogenated precursor such as 2-chloro-6-ethoxypyridine is reacted with hydrazine hydrate[1].

Causality in Experimental Design: Ethanol is selected as the solvent because it is protic, effectively solubilizing both the lipophilic 2-chloro-6-ethoxypyridine and the highly hydrophilic hydrazine hydrate. Refluxing at 60–80°C provides the necessary activation energy to overcome the transition state barrier of the SₙAr reaction without causing thermal degradation of the hydrazine moiety[1].

Protocol 1: Synthesis of 6-Ethoxy-2-hydrazinopyridine

Reagents: 2-Chloro-6-ethoxypyridine (1.0 eq), Hydrazine hydrate (80% aqueous, 5.0 eq), Absolute Ethanol. Validation Metric: Disappearance of the starting material via TLC (R_f shift).

-

Initialization: Dissolve 2-chloro-6-ethoxypyridine in absolute ethanol (approx. 10 mL/g of substrate) in a round-bottom flask equipped with a magnetic stirrer.

-

Nucleophile Addition: Add hydrazine hydrate dropwise at room temperature under an inert nitrogen atmosphere to prevent premature oxidation. Note: A large excess (5.0 eq) of hydrazine is used to prevent the formation of symmetrical bis-pyridylhydrazines.

-

Thermal Activation: Attach a reflux condenser and heat the mixture to 60–80°C for 12–24 hours[1].

-

Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using a Silica Gel stationary phase and an Ethyl Acetate/Hexane (1:3) mobile phase[1].

-

Workup & Purification: Once complete, concentrate the mixture under reduced pressure. Extract the residue with dichloromethane (DCM) and wash with saturated brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the crude product, which can be recrystallized from a suitable solvent.

Fig 1: SₙAr Synthetic Workflow for 6-Ethoxy-2-hydrazinopyridine.

Mechanistic Reactivity & Heterocyclic Scaffold Generation

The terminal -NH₂ group of 6-ethoxy-2-hydrazinopyridine is highly reactive toward electrophilic centers. This makes the compound a premier synthon for constructing nitrogen-nitrogen-carbon junctions.

The Knorr Pyrazole Synthesis

When reacted with 1,3-dicarbonyl compounds (e.g., β-diketones or β-ketoesters), 6-ethoxy-2-hydrazinopyridine undergoes a cyclocondensation reaction known as the Knorr pyrazole synthesis.

Mechanism: The terminal nitrogen of the hydrazine attacks one carbonyl carbon, forming an intermediate hydrazone. The secondary nitrogen (-NH-) then attacks the second carbonyl carbon, followed by dehydration, to form a five-membered pyrazole ring. Because the hydrazine is already attached to a pyridine ring, this specific cyclization yields a fused pyrazolo[1,5-a]pyridine scaffold—a privileged structure in modern drug discovery due to its bioisosteric relationship with indoles and purines.

Fig 2: Divergent reactivity pathways of 6-Ethoxy-2-hydrazinopyridine.

Application in Targeted Biomolecular Profiling (LC-MS/MS)

One of the most impactful applications of hydrazinopyridine derivatives is their use as chemical derivatization reagents in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Analytical Challenge: Low-concentration biomolecules, such as mono-oxosteroid hormones (e.g., testosterone, cortisol, progesterone) in saliva or plasma, lack easily ionizable basic sites. This results in poor ionization efficiency in positive electrospray ionization (ESI+) mode, making picogram-level quantification nearly impossible.

The Causative Solution: Reacting these steroids with 6-ethoxy-2-hydrazinopyridine converts the neutral ketone group of the steroid into a stable hydrazone (R₁R₂C=NNH- linkage). The newly attached ethoxy-pyridine moiety introduces a highly basic nitrogen atom with a strong proton affinity. This drastically enhances ionization efficiency, increasing detection sensitivity by 70- to 1600-fold compared to underivatized steroids.

Protocol 2: Steroid Derivatization for LC-MS/MS

Reagents: Biological extract (containing mono-oxosteroids), 6-Ethoxy-2-hydrazinopyridine reagent solution (in ethanol), Acid catalyst (e.g., 0.1% Formic Acid).

-

Sample Preparation: Extract the target steroids from the biological matrix (saliva/plasma) using Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). Evaporate the extract to dryness under a gentle stream of nitrogen.

-

Derivatization: Reconstitute the dried extract in 50 µL of ethanol containing an excess of 6-ethoxy-2-hydrazinopyridine and a catalytic amount of acid (to facilitate the dehydration step of hydrazone formation).

-

Incubation: Incubate the mixture at 60°C for 30–60 minutes to ensure quantitative conversion of the ketones to hydrazones.

-

Quenching & Analysis: Cool the sample to room temperature, dilute with the LC mobile phase, and inject directly into the LC-MS/MS system operating in ESI+ mode.

Fig 3: LC-MS/MS Derivatization Workflow for Mono-oxosteroids.

Quantitative Impact of Derivatization

| Analytical Metric | Underivatized Steroids | Hydrazinopyridine-Derivatized Steroids |

| Ionization Efficiency (ESI+) | Low (Neutral ketones) | Very High (Basic pyridine nitrogen) |

| Sensitivity Enhancement | Baseline (1x) | 70- to 1600-fold increase |

| Limit of Detection (LOD) | Nanogram (ng/mL) range | Picogram (pg/mL) range |

| Matrix Applicability | Highly susceptible to ion suppression | Robust in complex matrices (Saliva/Plasma) |

Conclusion

6-Ethoxy-2-hydrazinopyridine is far more than a simple structural intermediate. By leveraging the nucleophilicity of its hydrazine group and the electronic tuning provided by its ethoxy substituent, researchers can access complex pyrazolo[1,5-a]pyridine APIs and overcome critical analytical bottlenecks in mass spectrometry. The self-validating protocols provided herein ensure that both synthetic and analytical workflows are grounded in mechanistic causality, maximizing yield, sensitivity, and reproducibility.

References

Sources

Structural Informatics and Synthetic Utility of 6-Ethoxy-2-hydrazinopyridine: A Technical Whitepaper

Executive Summary

In modern drug discovery and organic synthesis, heterocyclic building blocks dictate the trajectory of scaffold design. 6-Ethoxy-2-hydrazinopyridine is a highly versatile intermediate characterized by its dual functionalization: an electron-donating ethoxy group and a highly nucleophilic hydrazine moiety attached to a pyridine core. This whitepaper provides an in-depth technical analysis of its computational representation via its SMILES string, its physicochemical profile, and the field-proven synthetic methodologies used to manipulate it.

Computational Representation: Decoding the SMILES String

The Simplified Molecular Input Line Entry System (SMILES) is a specification that translates 3D chemical topologies into machine-readable ASCII strings, a foundational requirement for cheminformatics and predictive modeling 1[1].

For 6-Ethoxy-2-hydrazinopyridine, the canonical SMILES string is CCOC1=CC=CC(=N1)NN .

-

CCO (Ethoxy Group): Positioned at C-6, this group increases the lipophilicity of the molecule and acts as a mild electron-donating group via oxygen resonance, fine-tuning the electronic density of the pyridine ring.

-

C1=CC=CC(=N1) (Pyridine Core): The aromatic nitrogen (=N1) defines the electron-deficient heterocyclic scaffold. The numerical identifier 1 denotes the ring-closure points.

-

NN (Hydrazine Moiety): Positioned at C-2, this terminal bis-nucleophile is the primary reactive site for downstream condensation and cyclization reactions.

Figure 1: Topological parsing of the 6-Ethoxy-2-hydrazinopyridine SMILES string.

Physicochemical Profiling

Understanding the quantitative properties of 6-Ethoxy-2-hydrazinopyridine is critical for optimizing reaction conditions and predicting its behavior in biological assays[2]. The table below summarizes its core structural data:

| Property | Value |

| Molecular Formula | C7H11N3O |

| Molecular Weight | 153.18 g/mol |

| IUPAC Name | (6-ethoxypyridin-2-yl)hydrazine |

| Canonical SMILES | CCOC1=CC=CC(=N1)NN |

| InChI Key | AMACKJNPJPBXEE-UHFFFAOYSA-N |

Synthetic Methodologies: Nucleophilic Aromatic Substitution (SNAr)

The primary route to synthesize 6-Ethoxy-2-hydrazinopyridine relies on a Nucleophilic Aromatic Substitution (SNAr)2[2].

Causality behind the protocol: The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack. A halogen at the 2-position (e.g., 2-chloro-6-ethoxypyridine) acts as an excellent leaving group. While the ethoxy group at the 6-position weakly deactivates the ring via electron donation, the overwhelming nucleophilicity of hydrazine hydrate—coupled with thermal activation—drives the formation of the Meisenheimer complex and subsequent chloride elimination.

Step-by-Step Protocol (Self-Validating System)

-

Reaction Setup: Dissolve 1.0 equivalent of 2-chloro-6-ethoxypyridine in absolute ethanol to achieve a 0.5 M concentration. Rationale: Ethanol provides a protic environment that stabilizes the anionic transition state of the SNAr mechanism.

-

Nucleophile Addition: Add 3.0 to 5.0 equivalents of hydrazine hydrate dropwise at room temperature. Rationale: A significant excess of hydrazine is mandatory to prevent the formation of symmetrical bis-pyridyl hydrazine byproducts, ensuring pseudo-first-order kinetics that favor the mono-substituted product.

-

Thermal Activation: Heat the reaction mixture to reflux (approx. 78°C) for 12–16 hours.

-

In-Process Validation: Monitor the reaction via TLC (Ethyl Acetate:Hexane, 1:1). The reaction is deemed complete when the starting material spot is fully consumed.

-

Workup & Final Validation: Concentrate the mixture under reduced pressure to remove ethanol and excess hydrazine. Dilute the residue with water and extract with dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Validation: Confirm product identity via LC-MS (expected m/z 154 [M+H]⁺) and ¹H NMR (verifying the presence of the ethoxy triplet/quartet and the broad hydrazine -NH-NH₂ singlets).

Applications in Drug Discovery: Hydrazone Condensation

6-Ethoxy-2-hydrazinopyridine is frequently employed as a precursor for the synthesis of complex active pharmaceutical ingredients, specifically for constructing nitrogen-nitrogen-carbon junctions and fused heterocyclic scaffolds like pyrazolo[1,5-a]pyridines and indazoles3[3].

Causality behind the protocol: The terminal primary amine (-NH₂) of the hydrazine group is highly nucleophilic due to the alpha-effect (electronic repulsion between adjacent nitrogen lone pairs). It readily attacks electrophilic carbonyl carbons. Mild acid catalysis is required to protonate the carbonyl oxygen, increasing its electrophilicity without fully protonating the hydrazine nucleophile, which would render it inactive.

Step-by-Step Protocol (Self-Validating System)

-

Reaction Setup: Combine 1.0 equivalent of 6-Ethoxy-2-hydrazinopyridine and 1.05 equivalents of the target aldehyde or ketone in anhydrous ethanol.

-

Acid Catalysis: Add a catalytic amount (0.1 equivalents) of glacial acetic acid. Rationale: Acetic acid provides an optimal pH (~4.5-5.5) to activate the carbonyl while keeping the hydrazine largely unprotonated.

-

Condensation: Stir the mixture at 50°C for 2–4 hours. Rationale: Gentle heating facilitates the dehydration step (elimination of water) required to form the stable C=N double bond.

-

Isolation & Validation: As the hydrazone forms, it typically precipitates from the ethanol solution due to increased lipophilicity. Filter the precipitate and wash with cold ethanol. Validation: Verify the disappearance of the carbonyl stretch (~1700 cm⁻¹) and the appearance of a C=N stretch (~1620 cm⁻¹) via FT-IR.

Figure 2: SNAr synthesis workflow and downstream applications.

References

-

Appendix F SMILES Notation Tutorial Source: United States Environmental Protection Agency (EPA) URL:[Link]

-

Regiospecific synthesis of 2,6-bis-indazol-1-ylpyridines from 2,6-bis-hydrazinopyridine Source: ResearchGate URL:[Link]

Sources

Engineering Heterocyclic Building Blocks: The Synergistic Role of Hydrazine and Ethoxy Moieties in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the design of Active Pharmaceutical Ingredients (APIs) heavily relies on the strategic functionalization of heterocyclic cores. Among the most versatile functional groups are the hydrazine moiety (a potent nucleophile) and the ethoxy group (a lipophilic, electron-donating modulator). When combined on a single heterocyclic scaffold—such as a pyrimidine or quinazoline—these groups create bifunctional building blocks capable of undergoing highly regioselective cyclizations. This technical guide explores the mechanistic causality, quantitative properties, and self-validating synthetic protocols for utilizing ethoxy-hydrazinyl heterocycles in drug discovery.

Mechanistic Rationale: The Ethoxy-Hydrazine Synergy

The utility of these building blocks stems from the orthogonal reactivity and physicochemical modulation provided by the two functional groups.

The Alpha-Effect of the Hydrazine Moiety

The terminal nitrogen of a hydrazine group (-NHNH₂) exhibits enhanced nucleophilicity due to the repulsion between the adjacent lone pairs on the nitrogen atoms—a phenomenon known as the alpha-effect[1]. This makes heterocyclic hydrazines exceptional handles for condensation reactions with aldehydes or ketones to form hydrazones. Furthermore, the hydrazine group serves as a critical precursor for the synthesis of fused bioactive heterocycles, including pyrazoles, triazoles, and macrocycles[1].

Electronic and Steric Modulation via the Ethoxy Group

The inclusion of an ethoxy group (-OCH₂CH₃) on the heterocyclic core serves three distinct mechanistic purposes:

-

Electronic Modulation (+M Effect): The oxygen atom donates electron density into the heterocyclic ring via resonance. This mesomeric effect reduces the overall electrophilicity of the core, stabilizing the molecule and preventing unwanted side reactions during subsequent functionalizations[2].

-

Physicochemical Enhancement: Compared to a hydroxyl or methoxy group, the ethoxy moiety significantly increases the lipophilicity of the scaffold, improving the membrane permeability of the final drug candidate[2].

-

Steric Shielding: The ethyl chain provides a localized steric bulk that can dictate the regioselectivity of incoming nucleophiles or electrophiles during complex scaffold assembly.

Workflow for assembling and utilizing ethoxy-hydrazinyl heterocycles in API development.

Key Scaffolds and Quantitative Data

Two prominent examples of these building blocks are 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine and 2-Ethoxy-4-hydrazinoquinazoline . The former is heavily utilized in the synthesis of fluorinated pyrazolopyrimidines[2], while the latter is a proven precursor for antimicrobial triazoloquinazolines[3].

Quantitative Physicochemical and Spectral Signatures

To ensure rigorous validation during synthesis, the following table summarizes the key analytical data used to confirm the structural integrity of these building blocks and their intermediates.

| Compound / Intermediate | Molecular Weight | Melting Point | Key IR Stretch (cm⁻¹) | ¹H NMR (Ethoxy -CH₂-) | ¹H NMR (Hydrazine -NH₂ / NH) |

| 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine | 172.16 g/mol | 141–143 °C | ~3300 (N-H) | δ ~4.4–4.6 ppm (q) | δ ~5.5–6.5 ppm (br s) |

| 2-Ethoxy-4-hydrazinoquinazoline (as hydrazone) | 336.34 g/mol | 197–198 °C | 3230–3414 (N-H) | δ ~4.19–4.30 ppm (q) | δ ~8.33 ppm (br s) |

Data aggregated from standardized characterization protocols[2],[3].

Experimental Methodologies (Self-Validating Protocols)

As a Senior Application Scientist, it is critical to implement protocols that are not only reproducible but inherently self-validating through kinetic controls and in-process monitoring.

Protocol A: Regioselective SNAr Synthesis of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine

This protocol details the nucleophilic aromatic substitution (SNAr) of a difluorinated pyrimidine core[2].

-

Solvent System Preparation: Dissolve 2-ethoxy-4,6-difluoropyrimidine (1.0 equiv) in a mixed solvent system of acetonitrile and water.

-

Causality: Acetonitrile solubilizes the organic precursor, while water acts as a heat sink to control the exothermic SNAr reaction and stabilizes the polar transition state.

-

-

Thermal Control: Cool the reaction vessel to 5–10 °C using an ice bath.

-

Causality: Lowering the thermal energy restricts the reaction to mono-substitution. The first hydrazine addition decreases the electrophilicity of the pyrimidine ring, making the displacement of the second fluorine kinetically unfavorable at low temperatures.

-

-

Base Addition: Add triethylamine (TEA) (1.1 equiv).

-

Causality: TEA acts as a non-nucleophilic acid scavenger to neutralize the hydrofluoric acid (HF) generated during the reaction. Without TEA, HF would protonate the hydrazine, neutralizing its nucleophilicity and halting the reaction.

-

-

Nucleophile Addition: Slowly add hydrazine hydrate (1.1 equiv) dropwise over 15 minutes.

-

Causality: Dropwise addition prevents localized concentration spikes and thermal runaways, ensuring strict regioselectivity.

-

-

Validation & Isolation: Monitor the reaction via Thin-Layer Chromatography (TLC). Once the starting material is consumed, remove the cooling bath and allow the mixture to reach room temperature (approx. 1 hour). Filter the resulting white solid and wash sequentially with water and ethanol to remove residual TEA-HF salts. Expected yield is ~80%[2].

Protocol B: Oxidative Cyclization to[1,2,4]Triazolo[1,5-c]quinazolines

This protocol outlines the transformation of an ethoxy-hydrazinoquinazoline into a complex fused triazole ring via a nitrilimine intermediate[3].

-

Hydrazone Formation: React 2-ethoxy-4-hydrazinoquinazoline with an aldehyde (e.g., benzaldehyde or a monosaccharide) in refluxing ethanol.

-

Causality: The primary amine of the hydrazine moiety undergoes nucleophilic addition to the carbonyl, followed by dehydration, forming a stable Schiff base (hydrazone).

-

-

Intermediate Validation: Cool the mixture and filter the precipitated hydrazone.

-

Validation: Confirm the success of this step via IR spectroscopy by observing the disappearance of the carbonyl stretch (~1700 cm⁻¹) and the appearance of a distinct imine stretch (~1613 cm⁻¹)[3].

-

-

Oxidative Activation: Dissolve the hydrazone in a suitable solvent and introduce Iron(III) chloride (FeCl₃).

-

Causality: FeCl₃ acts as a hard Lewis acid and an oxidizing agent. It electrophilically attacks the basic imine nitrogen, facilitating the elimination of hydrogen chloride and promoting the formation of a highly reactive, transient nitrilimine intermediate[3].

-

-

1,5-Electrocyclization: Apply mild heat to the reaction mixture.

-

Causality: The transient nitrilimine undergoes a spontaneous 1,5-electrocyclization. This ring closure is thermodynamically driven by the restoration of aromaticity in the newly fused triazoloquinazoline system[3].

-

Mechanistic pathway for the oxidative cyclization of 2-ethoxy-4-hydrazinoquinazoline.

Conclusion

Heterocyclic building blocks containing both ethoxy and hydrazine groups are indispensable tools in the medicinal chemist's arsenal. By understanding the kinetic causality of SNAr reactions and the thermodynamic drivers of electrocyclization, researchers can leverage these bifunctional molecules to construct highly complex, pharmacologically active scaffolds with optimized physicochemical profiles.

References

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - National Institutes of Health (NIH):[Link]

-

Unprecedented synthesis of a 14-membered hexaazamacrocycle - Beilstein Journal of Organic Chemistry:[Link]

-

Reactivity of 2-Ethoxyquinazolin-4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity - Semantic Scholar / NIH:[Link]

Sources

Technical Safety & Handling Guide: 6-Ethoxy-2-hydrazinopyridine

This guide serves as a comprehensive technical manual for 6-Ethoxy-2-hydrazinopyridine (CAS 113270-36-5). It is designed for research scientists and process chemists who require actionable safety data, handling protocols, and synthetic context beyond what is typically found in a standard vendor SDS.

Chemical Identity & Physical Properties

Compound: 6-Ethoxy-2-hydrazinopyridine

CAS Number: 113270-36-5

Synonyms: (6-ethoxypyridin-2-yl)hydrazine; 2-Hydrazino-6-ethoxypyridine

Molecular Formula: C

| Property | Value / Description |

| Appearance | Off-white to pale yellow solid (crystalline powder) |

| Solubility | Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water |

| Melting Point | Predicted: 85–95 °C (Data varies by purity/polymorph) |

| Stability | Air & Light Sensitive. Hygroscopic. Prone to oxidation. |

| Reactivity | Strong Nucleophile (Hydrazine moiety); Reducing Agent |

Hazard Identification & Risk Assessment (SAR Analysis)

Note: Specific toxicological data for this exact derivative is limited. The following assessment utilizes Read-Across Methodology based on the parent compound (2-Hydrazinopyridine) and structural analogs (Hydrazine derivatives).

Core Hazards (GHS Classification - Derived)

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 3/4. Hydrazine derivatives are metabolic poisons. They can inhibit pyridoxal phosphate (Vitamin B6) dependent enzymes (e.g., GABA transaminase).

-

Skin Corrosion/Irritation: Category 1B or 2. The hydrazine group is basic and nucleophilic, capable of causing chemical burns or severe irritation upon prolonged contact.

-

Sensitization: Potential Skin Sensitizer (Category 1). Hydrazines are known haptens.

-

Carcinogenicity: Suspected Carcinogen (Category 2). Hydrazine and many aryl-hydrazines are genotoxic.

-

Target Organ Toxicity: Liver, Kidneys, and CNS (Central Nervous System).

Mechanistic Safety Logic

The primary danger lies in the hydrazine moiety (-NHNH

-

Oxidation Risk: In the presence of air, this compound can auto-oxidize to form azo, azoxy, or peroxide species, which may be shock-sensitive or explosive.

-

Metabolic Toxicity: If absorbed, the hydrazine group can react with carbonyl-containing cofactors, leading to neurotoxicity (seizures) and hepatotoxicity.

Diagram 1: Chemical Safety Logic Flow

This diagram illustrates the decision matrix for handling this compound based on its functional group risks.

Caption: Risk mitigation strategy linking the hydrazine functional group to specific engineering controls.

Technical Handling Protocols

A. Storage & Stability Management[4]

-

Atmosphere: Must be stored under Argon or Nitrogen . Do not store in air.

-

Temperature: Refrigerate at 2–8°C . Long-term storage at -20°C is preferred to retard oxidative decomposition.

-

Visual Indicator: A change in color from off-white to dark yellow/brown indicates oxidation. Do not use degraded material for sensitive catalysis or biological assays as azo-impurities can act as radical scavengers or chelators.

B. Personal Protective Equipment (PPE)[5]

-

Respiratory: Work within a certified chemical fume hood. If handling powders outside a hood (not recommended), use a P100/N99 respirator.

-

Hands: Double-gloving is mandatory.

-

Inner Layer: Nitrile (4 mil).

-

Outer Layer: Nitrile (4-8 mil) or Laminate (Silver Shield) for prolonged handling. Hydrazines can permeate standard nitrile; change outer gloves immediately upon splash.

-

-

Eyes: Chemical splash goggles. Face shield recommended during scale-up (>5g).

C. Experimental Workflow: Synthesis & Quenching

This protocol ensures the integrity of the reagent and the safety of the operator.

-

Weighing: Weigh inside a fume hood or glovebox. If static is an issue, use an anti-static gun; do not breathe dust.

-

Solvent Choice: Avoid ketones (acetone, MEK) and aldehydes as solvents! The hydrazine will react immediately to form hydrazones. Use alcohols (MeOH, EtOH) or ethers (THF, Dioxane).

-

Quenching (Waste Disposal):

-

NEVER dispose of active hydrazine waste directly into general organic waste drums (risk of reaction with ketones in the drum).

-

Decontamination Protocol: Treat waste streams with dilute bleach (Sodium Hypochlorite) or aqueous Copper(II) Sulfate to oxidize/complex the hydrazine before disposal.

-

Diagram 2: Synthetic Handling Workflow

Caption: Step-by-step workflow emphasizing solvent compatibility and waste segregation.

Emergency Response Procedures

| Scenario | Immediate Action | Rationale |

| Skin Contact | Wash with soap and water for 15 mins. Discard contaminated leather/clothing. | Hydrazines absorb rapidly; leather cannot be decontaminated. |

| Eye Contact | Rinse with water for 15 mins.[2][3][4] Lift eyelids.[5] | Basic nature causes progressive corneal damage. |

| Inhalation | Move to fresh air.[2][6][7] Oxygen if breathing is labored. | Risk of pulmonary edema and CNS excitation. |

| Ingestion | Do NOT induce vomiting. Rinse mouth. Seek medical aid. | Risk of aspiration and caustic damage to esophagus. |

| Spill Cleanup | Evacuate area. Absorb with sand/vermiculite. Do not use sawdust. | Sawdust + Oxidizer/Hydrazine = Fire Risk. |

Medical Note: In cases of severe systemic hydrazine poisoning, medical professionals sometimes consider Pyridoxine (Vitamin B6) therapy, but this is strictly a clinical decision.

Synthetic Utility & Applications

6-Ethoxy-2-hydrazinopyridine is a versatile "building block" used primarily for constructing fused heterocycles.[1]

-

Pyrazoles & Triazoles: Reacts with 1,3-diketones to form pyrazolo[1,5-a]pyridines, or with carboxylic acids/orthoesters to form triazolo[4,3-a]pyridines.

-

Hydrazone Linkers: Used to synthesize fluorescent probes (e.g., for metal ion sensing) by condensing with aromatic aldehydes. The ethoxy group acts as an electron-donating group (EDG), tuning the fluorescence properties of the final sensor.

-

Palladium Catalysis: Can serve as a directing group or ligand precursor in C-H activation studies, though the hydrazine group itself usually requires protection (e.g., Boc) during such steps.

References

-

BenchChem. (n.d.). 6-Ethoxy-2-hydrazinopyridine Product Description & Applications. Retrieved from

-

PubChem. (n.d.).[8][9] 2-Hydrazinopyridine (Parent Compound) - CID 78645. National Library of Medicine. Retrieved from

-

Sigma-Aldrich. (2025).[6] Safety Data Sheet: 2-Hydrazinopyridine. Retrieved from

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: Hydrazine Hydrate & Derivatives. Retrieved from

-

Apollo Scientific. (2008). Safety Data Sheet: 2-Chloro-6-hydrazinopyridine. Retrieved from

Sources

- 1. 6-Ethoxy-2-hydrazinopyridine | Benchchem [benchchem.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. 6-ethyl-2H-azepine | C8H11N | CID 68405224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Hydrazinopyridine | C5H7N3 | CID 78645 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Procurement and Application of 6-Ethoxy-2-hydrazinopyridine

Executive Summary

6-Ethoxy-2-hydrazinopyridine is a specialized heterocyclic building block primarily used in the synthesis of fused pyridine systems (e.g., triazolopyridines) for kinase inhibitors and antimicrobial agents. Unlike its parent compound (2-hydrazinopyridine), the 6-ethoxy derivative is not a commoditized "catalogue item" with broad immediate availability.

Strategic Recommendation:

For research quantities (<10 g), direct procurement often requires a "Custom Synthesis" request, leading to high unit costs (

Chemical Profile & Identity

| Property | Specification |

| Chemical Name | 6-Ethoxy-2-hydrazinopyridine |

| Synonyms | (6-ethoxypyridin-2-yl)hydrazine; 2-hydrazino-6-ethoxypyridine |

| CAS Number | 1039828-32-6 (Primary); Note: Often indexed under parent CAS 4930-98-7 in generic databases. |

| Molecular Formula | C₇H₁₁N₃O |

| Molecular Weight | 153.18 g/mol |

| Appearance | Off-white to pale yellow solid (typically) or viscous oil if impure |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) to prevent oxidation |

Procurement Intelligence: Make vs. Buy Analysis

Option A: Direct Procurement (Buy)

Status: Niche / Custom Synthesis

Most major catalog suppliers (Sigma, Fisher, Combi-Blocks) do not stock this specific derivative for immediate shipment. It is typically listed as "Inquire" or "Backorder."

Estimated Market Pricing (Custom Orders):

| Quantity | Estimated Price Range (USD) | Lead Time | Notes |

| 1 g | $150 – $250 | 2–3 Weeks | High setup cost for small batches. |

| 5 g | $400 – $600 | 3–4 Weeks | Better economy of scale. |

| 25 g | $1,200 – $1,800 | 4–6 Weeks | Likely requires fresh synthesis run. |

Recommended Suppliers for Custom Quotes:

-

Enamine / ChemSpace: Strong capabilities in heterocyclic synthesis.

-

Apollo Scientific: Often holds stock of chloro-pyridine precursors.

-

WuXi AppTec: For larger scale (kg) requests.

Option B: In-House Synthesis (Make)

Status: Recommended

The precursor, 2-chloro-6-ethoxypyridine (CAS 42144-78-5) , is widely available and significantly cheaper.

Precursor Economics:

-

2-Chloro-6-ethoxypyridine: ~$250 for 25 g (approx. $10/g).

-

Hydrazine Hydrate: Commodity chemical (<$1/g).

-

Total Material Cost: ~$15/g (excluding labor/overhead).

Technical Application: Synthesis Protocol

Mechanistic Pathway

The synthesis relies on a Nucleophilic Aromatic Substitution (

Figure 1:

Experimental Protocol (Self-Validating)

Safety Warning: Hydrazine hydrate is highly toxic, carcinogenic, and unstable. Perform all operations in a fume hood.

Step-by-Step Methodology:

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-chloro-6-ethoxypyridine (1.0 eq, e.g., 5.0 g) in Ethanol (10 volumes, 50 mL).

-

Note: n-Butanol can be used if higher temperatures (>100°C) are required to drive the reaction to completion.

-

-

Addition: Add Hydrazine Hydrate (80% or 64% aq. solution) dropwise.

-

Stoichiometry: Use a large excess (5.0 – 10.0 eq) to prevent the formation of the dimer byproduct (bis-pyridyl hydrazine).

-

-

Reaction: Heat the mixture to reflux (approx. 80°C for EtOH) and stir for 12–18 hours.

-

Validation Point: Monitor by TLC (System: 50% EtOAc/Hexanes). The starting material (

) should disappear, and a lower

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate under reduced pressure to remove ethanol and excess hydrazine.

-

Purification: Dissolve the residue in EtOAc and wash with water (2x) and brine (1x). Dry over

. -

Crystallization: If the product is solid, recrystallize from Ethanol/Hexane. If oil, use column chromatography (Gradient: 0-10% MeOH in DCM).

-

-

Yield: Expected yield is 75–85%.

Quality Control & Characterization

To ensure the integrity of the synthesized building block before using it in downstream applications (e.g., triazole formation), verify the following:

| Test | Acceptance Criteria |

| HPLC Purity | > 95% (Area under curve at 254 nm) |

| ¹H-NMR (DMSO-d₆) | Pyridine protons: ~7.5 (t), 6.2 (d), 6.0 (d) ppm.Ethoxy group: ~4.2 (q), 1.3 (t) ppm.Hydrazine: Broad singlets at ~7.8 (NH) and 4.0 (NH₂) ppm (exchangeable with D₂O). |

| LC-MS | [M+H]⁺ peak at 154.1 m/z . |

Downstream Application: Triazolopyridine Synthesis

The primary utility of 6-ethoxy-2-hydrazinopyridine is its condensation with carboxylic acids or orthoesters to form [1,2,4]triazolo[4,3-a]pyridines , a scaffold found in p38 MAP kinase inhibitors.

Figure 2: Synthesis of bioactive triazolopyridine scaffolds using the 6-ethoxy precursor.

References

-

BenchChem. 6-Ethoxy-2-hydrazinopyridine Product Page. Retrieved from

-

ChemicalBook. 2-Chloro-6-ethoxypyridine Suppliers and Properties (CAS 42144-78-5). Retrieved from

-

Thermo Fisher Scientific. 2-Hydrazinopyridine (Parent Compound) Safety and Pricing. Retrieved from

-

Organic Chemistry Portal. Synthesis of Hydrazine Derivatives via Nucleophilic Substitution. Retrieved from

-

Apollo Scientific. Safety Data Sheet: 2-Chloro-6-hydrazinopyridine (Analogous Handling). Retrieved from

Methodological & Application

Application Note: Synthesis of 5-Ethoxy-Pyrazolo[1,5-a]pyrimidine Scaffolds

This Application Note is structured to guide researchers through the synthesis of pyrazolo[1,5-a]pyrimidine scaffolds using 6-Ethoxy-2-hydrazinopyridine as the core synthon.

Important Chemical Nomenclature Clarification: While the prompt requests the synthesis of pyrazolo[1,5-a]pyridine (a 5,6-fused system with two nitrogen atoms), the reaction of 2-hydrazinopyridine derivatives with standard electrophiles (like 1,3-dicarbonyls) chemically yields pyrazolo[1,5-a]pyrimidines (a 5,6-fused system with three nitrogen atoms). This guide focuses on the chemically valid transformation of the specified starting material into the pyrazolo[1,5-a]pyrimidine scaffold, a critical bioisostere in drug discovery (e.g., Zaleplon, Ocinaplon).[1]

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold represents a privileged structure in medicinal chemistry, acting as a purine bioisostere with tunable lipophilicity and metabolic stability. This guide details the synthesis of this core from 6-Ethoxy-2-hydrazinopyridine .[2] The presence of the 6-ethoxy group (an electron-donating group, EDG) at the position adjacent to the ring nitrogen uniquely influences the nucleophilicity of the pyridine nitrogen, requiring optimized cyclization conditions to prevent regiochemical by-products.

Pre-Synthesis Considerations & Reactivity Profile

The "Nitrogen Count" & Scaffold Selection

Researchers must verify their target scaffold. Starting with a hydrazine (R-NH-NH₂) introduces two nitrogen atoms. When condensed with the pyridine ring nitrogen, the resulting fused system contains three nitrogen atoms:

-

Starting Material: 6-Ethoxy-2-hydrazinopyridine (3 Nitrogen atoms).

-

Product: Pyrazolo[1,5-a]pyrimidine (3 Nitrogen atoms).[3]

-

Note: To synthesize the pyrazolo[1,5-a]pyridine (2 Nitrogens), one would typically require an N-aminopyridine ylide reacting with an alkyne, not a 2-hydrazinopyridine.

Electronic Effects of the 6-Ethoxy Group

The ethoxy substituent at the 6-position (which becomes the 5-position in the fused system) exerts two competing effects:

-

Electronic Activation: As an EDG, it increases electron density on the ring nitrogen, theoretically enhancing nucleophilicity during the cyclization step.

-

Steric Hindrance: Its ortho-position relative to the ring nitrogen creates steric crowding, which may impede the final ring-closure step, necessitating higher reaction temperatures or acid catalysis to drive dehydration.

Detailed Experimental Protocols

Protocol A: Preparation of 6-Ethoxy-2-hydrazinopyridine

Context: Commercial hydrazine derivatives often degrade via oxidation. For high-stakes synthesis, fresh preparation from the halide is recommended.

Reagents:

-

2-Chloro-6-ethoxypyridine (1.0 equiv)

-

Hydrazine hydrate (80% or 98%, 5.0–10.0 equiv)

-

Solvent: Ethanol (absolute) or n-Butanol (for higher T)

Procedure:

-

Dissolution: Dissolve 10.0 mmol of 2-chloro-6-ethoxypyridine in 15 mL of absolute ethanol.

-

Addition: Add hydrazine hydrate (50.0 mmol) dropwise at room temperature. Note: Excess hydrazine is critical to prevent the formation of the dimer (bis-pyridyl hydrazine).[4]

-

Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor by TLC (System: 5% MeOH in DCM). The starting halide spot (high Rf) should disappear, replaced by a lower Rf hydrazine spot.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove ethanol and excess hydrazine.

-

Critical Step: Dissolve the residue in DCM and wash with minimal water. Do not use large volumes of water as the product is moderately polar.

-

Dry over Na₂SO₄ and concentrate to yield an off-white solid.

-

-

Storage: Store under Argon at -20°C. Hydrazines are prone to air oxidation.

Protocol B: Regioselective Cyclization to Pyrazolo[1,5-a]pyrimidine

Context: This protocol uses a 1,3-dicarbonyl equivalent (Ethyl Acetoacetate) to form the fused ring.

Reagents:

-

6-Ethoxy-2-hydrazinopyridine (1.0 equiv)[2]

-

Ethyl Acetoacetate (1.2 equiv)

-

Solvent: Glacial Acetic Acid (AcOH) or Ethanol with catalytic Piperidine.

-

Recommended: Glacial AcOH for cleaner regioselectivity.

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 6-Ethoxy-2-hydrazinopyridine (5.0 mmol) in Glacial Acetic Acid (10 mL).

-

Condensation: Add Ethyl Acetoacetate (6.0 mmol) in one portion.

-

Reaction: Reflux the mixture (118°C) for 4–8 hours.

-

Mechanistic Insight: The terminal hydrazine nitrogen (-NH₂) first attacks the ketone (more electrophilic than ester) to form a hydrazone intermediate. The ring nitrogen then attacks the ester carbonyl, closing the ring and expelling ethanol.

-

-

Monitoring: Monitor consumption of the hydrazine. A new fluorescent spot often appears on TLC.

-

Isolation:

Data Summary Table

| Parameter | Protocol A (Precursor) | Protocol B (Cyclization) |

| Limiting Reagent | 2-Chloro-6-ethoxypyridine | 6-Ethoxy-2-hydrazinopyridine |

| Key Reagent | Hydrazine Hydrate (Excess) | Ethyl Acetoacetate |

| Solvent | Ethanol | Glacial Acetic Acid |

| Temp/Time | 80°C / 6–12 h | 118°C / 4–8 h |

| Critical QC | Avoid Dimer formation | Ensure Regioselectivity |

| Expected Yield | 85–95% | 70–85% |

Reaction Mechanism & Pathway

The following diagram illustrates the mechanistic pathway, highlighting the regioselectivity driven by the electrophilicity difference between the ketone and ester moieties.

Figure 1: Mechanistic pathway for the cyclocondensation of 6-ethoxy-2-hydrazinopyridine with ethyl acetoacetate.

Experimental Workflow

This workflow diagram outlines the step-by-step decision process for the synthesis.

Figure 2: Operational workflow for the synthesis and purification process.

Troubleshooting & Expert Insights

-

Regioselectivity Issues: If you observe a mixture of isomers (e.g., 5-methyl vs 7-methyl derivatives), switch the solvent from Acetic Acid to Ethanol with 5% Piperidine . Basic conditions can sometimes alter the initial attack preference of the hydrazine.

-

Stalled Reaction: The 6-ethoxy group may sterically hinder the ring nitrogen. If the cyclization (Step 4 in Workflow) is slow, add a Lewis Acid catalyst such as ZnCl₂ (10 mol%) or switch to a higher boiling solvent like Toluene with a Dean-Stark trap to remove water azeotropically.

-

Product Solubility: Pyrazolo[1,5-a]pyrimidines are often lipophilic. If the product does not precipitate upon water addition, extract with Ethyl Acetate, but be wary of emulsions due to the amphiphilic nature of the ethoxy-pyridine tail.

References

-

BenchChem. 6-Ethoxy-2-hydrazinopyridine - Synthetic Routes and Properties. Retrieved from

-

National Institutes of Health (NIH). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. PMC10405000. Retrieved from

-

RSC Medicinal Chemistry. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold.[1] Retrieved from

-

Organic Chemistry Portal. Synthesis of Pyrazolo[1,5-a]pyridines (General Reference for N-aminopyridine route). Retrieved from

Sources

- 1. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. 6-Ethoxy-2-hydrazinopyridine | Benchchem [benchchem.com]

- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]

- 6. prepchem.com [prepchem.com]

Protocol for nucleophilic aromatic substitution to form 6-Ethoxy-2-hydrazinopyridine

Application Note: High-Yield Synthesis of 6-Ethoxy-2-hydrazinopyridine via Sequential Nucleophilic Aromatic Substitution ( )

Executive Summary

6-Ethoxy-2-hydrazinopyridine is a critical heteroaromatic building block employed in the synthesis of fused ring systems (e.g., s-triazolo[4,3-a]pyridines) and kinase inhibitors. This protocol details a two-step synthesis starting from commercially available 2,6-dichloropyridine .

Unlike direct hydrazinolysis protocols that suffer from poor regioselectivity or bis-substitution, this method utilizes a sequential displacement strategy . By installing the ethoxy group first, we leverage the symmetry of the starting material to guarantee regiocontrol, followed by a high-temperature hydrazinolysis that exploits the leaving group ability of the remaining chlorine atom.

Key Performance Indicators (KPIs)

| Parameter | Specification |

| Overall Yield | 65% – 75% (2 steps) |

| Purity (HPLC) | >98% |

| Reaction Time | ~24 Hours (Total active time) |

| Scale | Scalable from gram to kilogram batches |

Retrosynthetic Analysis & Strategic Logic

The synthesis relies on the varying reactivity of the 2- and 6-positions of the pyridine ring.

-

Starting Material: 2,6-Dichloropyridine .[1][2] Chosen for its symmetry.[1] The first nucleophilic attack is statistically controlled but chemically equivalent, eliminating regioselectivity issues in Step 1.

-

Step 1 (Ethoxylation): Displacement of one chloride with sodium ethoxide. The introduction of the ethoxy group (

) is electronically significant.[3] While it donates electron density via resonance (deactivating the ring toward the second -

Step 2 (Hydrazinolysis): The intermediate 2-chloro-6-ethoxypyridine retains a good leaving group (

). Hydrazine, being a potent alpha-effect nucleophile, displaces the remaining chloride.-

Critical Insight: We use a significant excess of hydrazine hydrate (5–10 eq). This is not just for kinetics; it statistically prevents the product (a nucleophilic hydrazine derivative) from attacking the starting material, which would form a dimeric impurity (bis-pyridyl amine).

-

Reaction Scheme (DOT Visualization)

Figure 1: Sequential substitution pathway leveraging symmetry and nucleophilicity gradients.

Safety Protocols (Critical)

Hydrazine Hydrate Warning: Hydrazine hydrate is a known carcinogen , highly toxic by inhalation/skin contact, and unstable.

-

Engineering Controls: All operations involving hydrazine must be performed in a functioning fume hood.

-

Material Compatibility: Avoid contact with metal oxides (rust) or certain metals (Cu, Fe) which can catalyze decomposition. Use glass or Teflon-coated stir bars.

-

Waste Disposal: Do NOT mix hydrazine waste with oxidants (bleach, nitric acid) indiscriminately, as this can generate heat and toxic chloramines. Quench small spills with dilute acetone (forms stable hydrazone) before disposal according to local hazardous waste regulations.

Experimental Protocol

Phase 1: Synthesis of 2-Chloro-6-ethoxypyridine

Reagents:

-

2,6-Dichloropyridine (1.0 eq)

-

Sodium Ethoxide (1.05 eq) [Prepared in situ or 21 wt% solution in EtOH]

-

Ethanol (anhydrous, 10 volumes)

Procedure:

-

Preparation: Charge a reaction vessel (equipped with a condenser and drying tube) with 2,6-dichloropyridine dissolved in anhydrous ethanol.

-

Addition: Cool the solution to 0–5°C. Add Sodium Ethoxide solution dropwise over 30 minutes.

-

Why? Exothermic control prevents local overheating and bis-substitution.

-

-

Reaction: Allow to warm to room temperature, then heat to reflux (78°C) for 4–6 hours.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 9:1) or HPLC.[4] The starting material (2,6-dichloro) should disappear.

-

Workup:

Phase 2: Synthesis of 6-Ethoxy-2-hydrazinopyridine

Reagents:

-

2-Chloro-6-ethoxypyridine (Intermediate from Phase 1, 1.0 eq)

-

Hydrazine Hydrate (80% or 64% aqueous solution, 5.0 – 10.0 eq )

-

Ethanol (5 volumes) or n-Butanol (if higher temp >80°C is required)

Procedure:

-

Setup: Dissolve the intermediate in Ethanol.

-

Addition: Add Hydrazine Hydrate in one portion at room temperature.

-

Note: A large excess is mandatory to drive the equilibrium and prevent dimer formation.

-

-

Reaction: Heat to reflux (80–100°C) for 12–18 hours.

-

Observation: The mixture may turn slightly orange/red due to trace oxidation of hydrazine, which is normal.

-

-

Monitoring: Monitor by TLC (EtOAc:MeOH 9:1). The non-polar intermediate spot should disappear, replaced by a polar, UV-active spot near the baseline.

-

Workup (Critical for Purity):

-

Evaporation: Concentrate the reaction mixture under vacuum to remove ethanol and the bulk of excess hydrazine.

-

Azeotrope: Co-evaporate with toluene (2x) to assist in removing residual hydrazine hydrate.

-